molecular formula C20H24N2O5S B2592808 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 922097-69-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2592808
CAS No.: 922097-69-6
M. Wt: 404.48
InChI Key: BYOZRDRFSFODJB-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepin core. This heterocyclic scaffold incorporates a seven-membered ring fused to a benzene moiety, with an ethyl group, two methyl substituents, and a ketone oxygen at key positions. The sulfonamide group is para-substituted with a methoxy group on the benzene ring. Crystallographic characterization of such compounds often employs software like SHELXL for small-molecule refinement, though direct data for this compound is absent in the evidence .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-22-17-11-6-14(12-18(17)27-13-20(2,3)19(22)23)21-28(24,25)16-9-7-15(26-4)8-10-16/h6-12,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOZRDRFSFODJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[b][1,4]oxazepine core through cyclization reactions. This is followed by the introduction of the sulfonamide group via sulfonation reactions. Common reagents used in these reactions include ethylamine, dimethyl ketone, and methoxybenzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Industrial production also emphasizes the importance of optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles : The target compound’s benzo[b][1,4]oxazepin core is distinct from the benzamide (etobenzanid), triazolone (sulfentrazone), and pyridinecarboxamide (diflufenican) scaffolds. This larger, fused ring system may influence binding affinity or metabolic stability compared to simpler analogs.

Unlike sulfentrazone’s triazolone and methanesulfonamide groups, the target’s ketone and dimethyl substituents may reduce electrophilic reactivity, enhancing environmental persistence.

Halogenation : Halogenated phenyl groups (e.g., dichloro- or difluorophenyl in analogs) are absent in the target compound, suggesting differences in target specificity or toxicity profiles.

Research Findings and Implications

  • Biological Activity: While etobenzanid and sulfentrazone act as fungicides and herbicides, respectively, the target compound’s lack of halogens and unique heterocycle may confer novel modes of action. For example, the oxazepin ring could interact with enzymatic targets via hydrogen bonding or steric effects .
  • Synthesis and Stability : The dimethyl and ethyl groups on the oxazepin ring may enhance steric protection of the ketone, improving stability under field conditions compared to compounds with labile triazolone rings (e.g., sulfentrazone).

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activities, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory pathways. For instance, in a model of ulcerative colitis, the compound demonstrated significant reduction in inflammatory markers (NCT02903966) .
  • Neuroprotective Effects : The oxazepin structure is known for its neuroprotective properties. The compound's ability to penetrate the blood-brain barrier enhances its potential in treating neurodegenerative diseases .
  • Antimicrobial Properties : In vitro studies have shown that derivatives of this compound exhibit antimicrobial activity against various strains of bacteria and fungi, indicating its potential use as an antimicrobial agent .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Kinases : The compound has been shown to inhibit RIPK1 kinase activity with an IC50 value of 1.0 nM. This inhibition is crucial for its anti-necroptotic effects .
  • Modulation of Cytokine Release : It appears to downregulate pro-inflammatory cytokines in immune cells, contributing to its anti-inflammatory effects.

Clinical Trials

Recent clinical trials have focused on the efficacy of this compound in chronic inflammatory conditions:

  • Ulcerative Colitis : In a phase II trial (NCT02903966), patients treated with the compound showed improved clinical outcomes and reduced inflammatory markers compared to placebo .
  • Psoriasis : Another ongoing trial (NCT02776033) is evaluating the effectiveness of this compound in managing psoriasis symptoms .

In Vitro Studies

Research has demonstrated that the compound exhibits:

  • High Selectivity : It shows promising selectivity for specific kinases over a panel of 406 kinases tested.
  • Solubility and Lipophilicity : The compound has good solubility (~450 μM at pH 7.4) and low lipophilicity (log D = 3.8), which are favorable for drug development .

Q & A

Q. How to validate off-target effects in cellular models?

  • Methodological Answer : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map pathway perturbations. CRISPR-Cas9 knockout of primary targets confirms specificity. Counter-screening against panels of unrelated enzymes (e.g., Eurofins PanLabs®) identifies collateral interactions .

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